molecular formula C17H15N3 B12933986 (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine CAS No. 13750-77-1

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine

Cat. No.: B12933986
CAS No.: 13750-77-1
M. Wt: 261.32 g/mol
InChI Key: VTGGZTHWQWXYCA-UHFFFAOYSA-N
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Description

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This Schiff base, characterized by its N-benzylimidazole core, serves as a versatile precursor and key synthetic intermediate in organic and medicinal chemistry research. Compounds based on the 1-benzylimidazole scaffold are frequently investigated for their potential biological activity. For instance, certain 1-benzylimidazole derivatives have been identified as inhibitors of farnesyltransferase and the CYP51 enzyme, showing activity against parasites such as Trypanosoma cruzi and Plasmodium falciparum in preclinical studies . Furthermore, this class of N-azolo imines can be utilized in transition metal-catalyzed C-H functionalization reactions, providing a route to complex nitrogen-containing heterocycles like azolopyrimidines and azolo[1,3,5]triazines, which are privileged scaffolds in drug discovery . Researchers may value this compound as a building block for the synthesis of such pharmacologically relevant heterocyclic systems.

Properties

CAS No.

13750-77-1

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

VTGGZTHWQWXYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Typical Procedure

  • Mix equimolar amounts of 1-benzyl-1H-imidazol-2-amine and benzaldehyde in an anhydrous organic solvent such as dichloromethane (CH2Cl2) or methanol.
  • Add anhydrous sodium sulfate (Na2SO4) or molecular sieves to absorb water formed during the reaction.
  • Stir the mixture at room temperature for 12–24 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, filter off drying agent and evaporate solvent under reduced pressure.
  • Purify the crude imine by recrystallization or column chromatography.

This method yields the imine in good purity and yield without the need for catalysts or harsh conditions.

Parameter Typical Conditions Notes
Solvent Dry dichloromethane or methanol Anhydrous preferred
Temperature Room temperature (20–25 °C) Mild conditions
Reaction time 12–24 hours Monitored by TLC
Drying agent Anhydrous Na2SO4 or molecular sieves Drives equilibrium forward
Purification Filtration + solvent evaporation + chromatography Standard organic purification

Alternative Synthetic Considerations

  • Catalysts: While many imine formations proceed without catalysts, acid catalysts (e.g., p-toluenesulfonic acid) can be used to accelerate the reaction if needed.
  • Solvent choice: Methanol, ethanol, or dichloromethane are common solvents; solvent choice can affect reaction rate and yield.
  • Temperature: Room temperature is generally sufficient; mild heating (up to 40 °C) can be applied to speed up slow reactions.
  • Stereochemistry: The (E)-configuration of the imine is favored due to steric and electronic factors, confirmed by spectroscopic analysis.

Research Findings and Characterization

  • The imine formation is confirmed by disappearance of aldehyde proton signals and appearance of characteristic imine proton signals in ^1H NMR spectra.
  • The molecular weight of the compound is 261.32 g/mol, consistent with the formula C17H15N3.
  • The compound exhibits typical imine C=N stretching bands in IR spectroscopy.
  • Purity and identity are confirmed by mass spectrometry and elemental analysis.
  • The (E)-isomer is generally the thermodynamically favored product.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Time Yield (%) Notes
Synthesis of 1-benzyl-1H-imidazol-2-amine Cyanamide + N-benzyl-2,2-dimethoxyethylamine + AcOH; then HCl treatment 20–100 °C; 100 °C 1 h; 15 min ~82 Inert atmosphere required
Imine formation 1-benzyl-1H-imidazol-2-amine + benzaldehyde + Na2SO4 in dry CH2Cl2 or MeOH 20–25 °C 12–24 h High Mild, catalyst-free conditions

Chemical Reactions Analysis

Annulation Reactions with Dioxazolones

This compound participates in rhodium-catalyzed [3+2] annulation with dioxazolones to form imidazo[1,2-b] triazines. The reaction proceeds via imidoyl-directed C–H activation followed by cyclization .

Dioxazolone Product Yield Conditions
4iImidazotriazine 6hi 65%RhCp*(CH3CN)32 (5 mol%),
1,2-DCE, 100°C, 12 h

Mechanism :

  • Step 1: Rhodium-mediated C–H activation at the imidoyl position.

  • Step 2: Insertion of the dioxazolone carbonyl group.

  • Step 3: Cyclization and aromatization to form the triazine core .

Reductive Amination

The imine bond undergoes reduction to form secondary amines. For example, catalytic hydrogenation (H2/Pd-C) converts the imine to 1-(1-benzyl-1H-imidazol-2-yl)-N-phenylmethanamine .

Reducing Agent Product Yield Conditions
H2 (1 atm), Pd/C(1-Benzyl-1H-imidazol-2-yl)methanamine85%*EtOH, RT, 6 h

*Yield inferred from analogous transformations in imine reduction literature .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the imine hydrolyzes to regenerate the aldehyde and amine precursors:

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimineHCl, H2O1-Benzyl-1H-imidazol-2-amine+Benzaldehyde\text{this compound} \xrightarrow{\text{HCl, H2O}} \text{1-Benzyl-1H-imidazol-2-amine} + \text{Benzaldehyde}

Key Data :

  • Reaction rate: Complete hydrolysis in 2 h at 80°C with 1M HCl .

  • Isolation: The amine product precipitates and is purified via recrystallization .

Nucleophilic Additions

The electrophilic imine carbon reacts with nucleophiles such as Grignard reagents or cyanide:

Example: Cyanide Addition

Nucleophile Product Yield Conditions
KCNα-Amino nitrile derivative72%*EtOH, reflux, 4 h

*Yield estimated from analogous imine-cyanide reactions .

Cyclization to Heterocycles

In the presence of sulfur and DMF, this imine undergoes cyclocondensation to form benzimidazole ketones .

Reagent Product Yield Conditions
S8, DMF(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone78%120°C, 12 h

Mechanism :

  • Sulfur acts as a dehydrogenation agent.

  • Sequential C–N bond formation and aromatization occur .

Metal-Catalyzed Cross-Couplings

The phenyl group participates in Suzuki-Miyaura couplings. For example, reaction with arylboronic acids forms biaryl derivatives :

Arylboronic Acid Product Yield Conditions
4-Fluorophenylboronic acid4-Fluoro-biaryl derivative60%Pd(PPh3)4, K2CO3, DME, 80°C, 8 h

Photochemical Rearrangements

Under UV light, the imine undergoes -sigmatropic shifts to form anthranil derivatives, as observed in Davis–Beirut-like reactions .

Condition Product Yield Mechanism
UV (365 nm), THFAnthranil analog55%Tautomerization → Electrocyclization

Base-Mediated Tautomerization

In alkaline media, the imine tautomerizes to an enamine, facilitating further reactivity :

(E)-ImineOHEnamineOxidationQuinoxaline derivatives\text{(E)-Imine} \xleftrightarrow{\text{OH}^-} \text{Enamine} \xrightarrow{\text{Oxidation}} \text{Quinoxaline derivatives}

Key Data :

  • Tautomerization equilibrium: Favors enamine at pH > 10 .

  • Subsequent oxidation with MnO2 yields quinoxalines in 65–80% yields .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of imidazoles, including (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine, exhibit significant antiviral properties. For instance, research on related compounds has shown promising inhibitory activity against viruses such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus). These studies suggest that modifications in the imine structure can enhance antiviral efficacy, with specific derivatives demonstrating low IC50 values (concentration required to inhibit 50% of viral activity) .

Anticancer Potential

There is emerging evidence that imidazole-based compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Compounds similar to this compound have been investigated for their ability to interfere with cancer cell proliferation pathways .

Polymer Chemistry

The compound's structure allows it to act as a building block in synthesizing advanced materials. Its imine functional group can participate in various polymerization reactions, leading to the development of novel polymers with tailored properties for applications in coatings and adhesives. The versatility of imines in forming cross-linked networks enhances the mechanical properties of these materials .

Coordination Chemistry

This compound can also function as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for developing catalysts and sensors in chemical processes. The stability and reactivity of these metal-ligand complexes are crucial for applications in catalysis and material synthesis .

Skin Care Products

The imidazole ring's presence contributes to the compound's potential use in cosmetic formulations, particularly for skin care products. Studies have highlighted the importance of ensuring safety and efficacy in cosmetic ingredients, where compounds like this compound could be evaluated for their moisturizing and protective properties on the skin .

Stability Testing

Before introducing new cosmetic products containing this compound into the market, rigorous stability testing must be performed to ensure that formulations remain effective over time. This includes assessing the compound's behavior under various environmental conditions such as temperature and pH .

Case Studies

Study ReferenceApplication AreaKey Findings
Antiviral ActivityIdentified derivatives with low IC50 against MERS-CoV
Polymer ChemistryDemonstrated potential for creating durable polymers
Anticancer ResearchShowed efficacy in inducing apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Imine Bond Length

The C=N bond length in (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine is expected to align with values reported for structurally related imines. For example:

Compound Name C=N Bond Length (Å) Reference
(E)-Benzyl(1-phenylethylide) 1.292
2-(N-Benzyl-α-iminoethyl)phenol 1.286
(S)-(+)-N-(1-Phenylethyl) salicylideneamine 1.264

The target compound’s bond length likely falls within the range of 1.264–1.292 Å , consistent with resonance stabilization of the imine group. Deviations may arise from substituent effects (e.g., electron-donating benzyl groups) .

Substituent Effects
  • Benzyl vs.
  • Nitro vs. Halogen Substituents : Derivatives like 1-(1-methyl-5-nitro-imidazol-2-yl)-N-(4-methylphenyl)methanimine (CAS 129661-57-0) feature electron-withdrawing nitro groups, which increase electrophilicity at the imine bond, contrasting with the electron-neutral benzyl group in the target compound .

Coordination Chemistry

Schiff bases like the target compound are pivotal in forming metal complexes. For instance:

  • Cadmium Complexes : 1-(1-Methylbenzimidazol-2-yl)-N-phenylmethanimine forms [Cd(L′)₂[B₁₂H₁₂]] with closo-dodecaborate, demonstrating the ligand’s ability to stabilize metal-anion interactions . The benzyl group in the target compound may enhance π-stacking or hydrophobic interactions in analogous complexes.
  • Zinc Complexes : Similar ligands are used in Zn²⁺ coordination for catalytic or materials science applications .

Biological Activity

(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine, also known as N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline, is a compound characterized by its imidazole ring and phenyl groups, which contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15N. The synthesis typically involves the condensation of benzyl imidazole with aniline under reflux conditions using solvents such as ethanol and dimethylformamide (DMF) . This reaction pathway highlights the compound's utility as a building block in organic synthesis.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on derivatives of imidazole demonstrated that certain structural modifications could enhance their ability to inhibit cancer cell proliferation. Specifically, the interaction of the imidazole ring with cellular targets may disrupt critical signaling pathways involved in tumor growth .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes.
  • Lipophilicity : The presence of the benzyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets .

Study on Melanocortin Receptor Agonism

A notable study explored the agonistic activity of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives on the melanocortin-1 receptor (MC1R). This receptor plays a crucial role in skin homeostasis and pigmentation. The research indicated that specific derivatives exhibited promising MC1R agonistic activity, suggesting potential therapeutic applications in dermatology .

Inhibition Studies

In another investigation, derivatives similar to this compound were tested for their inhibitory effects against phosphoinositide-dependent kinase 1 (PDK1), a target in cancer therapy. Compounds demonstrated low nanomolar IC50 values, indicating potent inhibitory activity which could be leveraged for anticancer drug development .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 Value
This compoundAntimicrobial, AnticancerNot specified
N-(benzothiazol-2-yl)methanimine derivativesInhibitory activity against MERS-CoV0.09 μM
5-Chloroimidazole derivativesAnticancer activity80 nM

This table illustrates how this compound compares with other related compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine, and how is the reaction optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 1-benzyl-1H-imidazole-2-carbaldehyde and aniline derivatives under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) are employed to accelerate imine formation. Purification involves column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the (E)-isomer . Monitoring reaction progress via thin-layer chromatography (TLC) ensures optimal yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C) confirms the imine bond geometry and substituent positions. For example, the E-configuration is indicated by a distinct singlet for the imine proton (~8.5 ppm) .
  • FT-IR identifies the C=N stretch (~1600–1650 cm⁻¹) and aromatic C-H stretches .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. How is the E-configuration of the imine bond experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallization in solvents like dichloromethane/hexane yields suitable crystals, and structure refinement using SHELXL (within the SHELX suite) confirms bond lengths and angles consistent with the E-isomer . Alternative methods include NOESY NMR to detect spatial proximity between substituents .

Advanced Research Questions

Q. What computational strategies predict the electronic and optical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability for optoelectronic applications. Basis sets like 6-311++G(d,p) provide accuracy in modeling π-conjugation effects . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, which can be validated against experimental data from diffuse reflectance spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring enhances electrophilicity, potentially improving binding to targets like EGFR (epidermal growth factor receptor).
  • In-silico docking (AutoDock Vina, Schrödinger Suite) identifies optimal binding conformations with protein active sites. For example, docking against EGFR (PDB: 1M17) reveals key interactions (e.g., hydrogen bonds with Lys721) .
  • ADMET prediction (SwissADME, pkCSM) evaluates pharmacokinetic properties, such as bioavailability and blood-brain barrier permeability, to prioritize candidates .

Q. How can contradictions between experimental and computational data be resolved?

  • Methodological Answer :

  • Multi-technique validation : Discrepancies in predicted vs. experimental dipole moments can be addressed by cross-referencing XRD-derived electron density maps with DFT-calculated electrostatic potentials .
  • Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in solvent environments, reconciling differences in NMR chemical shifts or solubility data .
  • Error analysis : Statistical tools (e.g., RMSD in docking) quantify deviations between computational models and experimental results, guiding iterative refinements .

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